![molecular formula C20H27N3O2S B2936922 4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 2034415-44-4](/img/structure/B2936922.png)
4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[b]thiophene, carboxamide, and piperidine . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like aryne reactions with alkynyl sulfides , and catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[b]thiophene group would contribute a fused ring system, the carboxamide group would introduce polarity, and the piperidine group would add a cyclic amine to the structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzo[b]thiophene group might undergo electrophilic aromatic substitution, while the carboxamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar carboxamide group could increase its solubility in polar solvents, while the aromatic benzo[b]thiophene group might enhance its stability .
Scientific Research Applications
Analgesic Development
This compound has been identified as a novel opioid receptor agonist, showing potential as a potent analgesic with a reduced risk of side effects such as constipation . It’s particularly promising for its ability to activate mu-opioid receptors effectively, which is crucial for pain relief.
Organic Synthesis
As a versatile intermediate, it plays a significant role in organic synthesis. Its structural framework allows for the creation of various complex molecules, which can be pivotal in developing new synthetic routes and methodologies .
Pharmaceutical Research
In pharmaceuticals, this compound is used as a precursor in the synthesis of drugs. It’s especially relevant in the design of drugs targeting the central nervous system, including treatments for pain, addiction, and possibly other neurological conditions .
Agrochemicals
The benzo[b]thiophene moiety is a key component in the development of agrochemicals. Its incorporation into new compounds can lead to the creation of novel pesticides and herbicides with improved efficacy and safety profiles .
Dyestuff Industry
This compound can serve as an intermediate in the production of dyes. The benzo[b]thiophene core can impart desirable properties to dyes, such as enhanced stability and colorfastness .
Medicinal Chemistry
In medicinal chemistry, it’s used to develop new therapeutic agents. Its structure allows for the exploration of new pharmacophores, which can lead to the discovery of drugs with novel mechanisms of action .
Future Directions
properties
IUPAC Name |
4-[(1-benzothiophene-2-carbonylamino)methyl]-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-20(2,3)22-19(25)23-10-8-14(9-11-23)13-21-18(24)17-12-15-6-4-5-7-16(15)26-17/h4-7,12,14H,8-11,13H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQNLQEWCUNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide |
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